6-(4-Methylbenzyl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-2-4-10(5-3-9)6-11-7-12(15)14-8-13-11/h2-5,7-8H,6H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMGGPFUFSQUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 6-(4-Methylbenzyl)pyrimidin-4-ol with analogs differing in substituent groups, highlighting key structural and physicochemical differences:
Structural-Activity Relationships (SAR)
- Positional Effects : Substituents at the 2-position (e.g., methylthio in ) versus the 6-position (e.g., trifluoromethyl in ) alter electronic distribution and steric interactions, impacting biological activity .
- Thermal Stability : The phenyl group in ’s compound contributes to a higher melting point (183–185°C), suggesting stronger intermolecular forces compared to alkyl-substituted analogs .
Preparation Methods
General Synthetic Strategies
The synthesis of 6-(4-methylbenzyl)pyrimidin-4-ol generally follows one of two approaches:
- Direct Alkylation of Pyrimidin-4-ol Derivatives: Introduction of the 4-methylbenzyl group at the 6-position via nucleophilic substitution or alkylation reactions.
- Construction of the Pyrimidine Ring with Pre-installed Substituents: Building the pyrimidine scaffold from appropriately substituted precursors, ensuring the 4-methylbenzyl group is present at the desired position from the outset.
Representative Synthesis: Alkylation of Pyrimidin-4-ol
A common method involves the alkylation of a 6-substituted pyrimidin-4-ol or its precursor. The following steps are typically employed:
Introduction of the 4-Methylbenzyl Group:
- The 6-position of the pyrimidine ring is functionalized using a 4-methylbenzyl halide (e.g., 4-methylbenzyl chloride or bromide) under basic conditions, often with potassium carbonate in a polar aprotic solvent such as acetone or DMF.
- The reaction mixture is typically refluxed for several hours, and progress is monitored by thin-layer chromatography.
Data Table: Typical Reaction Conditions
Alternative Methods
- O-Substitution via Sodium Salts: For derivatives where the 4-position is functionalized, sodium salts of pyrimidin-4-ols can be reacted with alkyl halides to introduce various substituents, including 4-methylbenzyl groups.
- Cyclization Approaches: Some methods build the pyrimidine ring from substituted precursors (e.g., 4-methylbenzyl-substituted β-dicarbonyl compounds and amidines), allowing for greater control over regiochemistry and substitution patterns.
Research Findings and Yields
Recent literature demonstrates that these methods are efficient, yielding pure products suitable for further biological evaluation. The yields for such alkylation or cyclization reactions typically range from 60% to 93%, depending on the nature of the starting materials and the specific conditions employed.
Research Notes and Observations
- Solvent Choice: Polar aprotic solvents (acetone, DMF) are preferred for alkylation steps to enhance nucleophilicity and yield.
- Base Selection: Potassium carbonate is commonly used due to its mildness and compatibility with sensitive functional groups.
- Purification: Column chromatography followed by recrystallization from ethanol is standard, ensuring high purity for biological testing.
- Structural Confirmation: Products are characterized by NMR, IR, and single-crystal X-ray diffraction when possible, confirming substitution patterns and purity.
Summary Table: Key Literature Data
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-(4-Methylbenzyl)pyrimidin-4-ol under laboratory conditions?
- Methodological Answer : The synthesis typically involves a multi-step approach. A common route includes:
Condensation : Reacting 4-methylbenzyl chloride with a pyrimidine precursor (e.g., 4-hydroxypyrimidine) under basic conditions (e.g., NaOH or KOH in ethanol) .
Cyclization : Using urea or thiourea in refluxing ethanol to form the pyrimidine ring .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Key Parameters : Temperature control (<80°C), solvent selection (ethanol for eco-friendliness), and stoichiometric ratios (1:1.2 for precursor:benzyl chloride) are critical for yields >65% .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methylbenzyl protons at δ 2.3 ppm (singlet) and pyrimidine protons at δ 8.1–8.5 ppm) .
- HPLC-PDA : Purity assessment (≥98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 231.1) .
Q. How can researchers evaluate the anti-inflammatory potential of this compound?
- Methodological Answer :
- In Vitro COX Inhibition : Use cyclooxygenase (COX-1/COX-2) inhibition assays with celecoxib as a positive control. Measure IC values via spectrophotometric monitoring of prostaglandin conversion .
- Cell-Based Models : Test in LPS-induced RAW 264.7 macrophages to quantify TNF-α/IL-6 suppression via ELISA .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare substituent effects (e.g., methyl vs. methoxy groups) on bioactivity. For example, 4-methoxy analogs () show stronger COX-2 inhibition than methyl derivatives due to enhanced hydrogen bonding .
- Dose-Response Reproducibility : Validate conflicting cytotoxicity data (e.g., IC variations in MCF-7 cells) using standardized protocols (e.g., 72-hour MTT assays, triplicate runs) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?
- Methodological Answer :
- Substituent Screening : Synthesize derivatives with halogens (Cl, F) or electron-withdrawing groups at the benzyl position to enhance metabolic stability .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against targets like TCTP (translationally controlled tumor protein) to predict binding affinities. For example, pyrimidin-4-ol scaffolds show Ki values <100 nM in virtual screens .
Q. What in vivo models are suitable for assessing the neuroprotective effects of this compound?
- Methodological Answer :
- Rodent Models : Use MPTP-induced Parkinson’s disease models to measure dopamine levels via HPLC-ECD .
- Pharmacokinetics : Monitor bioavailability (oral vs. intraperitoneal routes) and blood-brain barrier penetration using LC-MS/MS .
Methodological Challenges
Q. How can researchers address solubility limitations of this compound in pharmacological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO:PBS (≤0.1% DMSO) or β-cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate esters at the hydroxyl group for improved bioavailability .
Q. What green chemistry approaches minimize waste in synthesizing this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
